

Application Notes and Protocols for Optimal Labeling with CalFluor 555 Azide

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Compound of Interest

Compound Name: CalFluor 555 Azide

Cat. No.: B12371884

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Introduction

CalFluor 555 Azide is a fluorogenic dye that has emerged as a powerful tool for the specific and sensitive detection of alkyne-modified biomolecules. This probe operates on the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A key advantage of **CalFluor 555 Azide** is its fluorogenic nature; it is virtually non-fluorescent until it reacts with a terminal alkyne, forming a stable, highly fluorescent triazole linkage. This property significantly enhances the signal-to-noise ratio by eliminating the need for washing steps to remove unreacted probe, making it ideal for a variety of applications, including in cellulo and in vivo imaging.

These application notes provide a comprehensive guide to utilizing **CalFluor 555 Azide** for optimal labeling, with detailed protocols for both live and fixed cells, and a summary of recommended reagent concentrations.

Quantitative Data Summary

The optimal concentration of **CalFluor 555 Azide** and other click chemistry reagents is crucial for achieving high labeling efficiency and minimal background. The following table summarizes recommended concentrations derived from key experimental findings for labeling of alkyne-modified biomolecules in cellular contexts.

Component	Live Cell Labeling	Fixed Cell Labeling	General Stock Solution
CalFluor 555 Azide	1 - 10 μ M	10 μ M	1-10 mM in DMSO
Alkyne-modified Biomolecule	As per metabolic labeling protocol	As per metabolic labeling protocol	-
CuSO ₄ (Copper(II) Sulfate)	50 μ M	1 mM	50-100 mM in H ₂ O
BTAA (for live cells)	300 μ M	-	50 mM in H ₂ O
TBTA (for fixed cells)	-	100 μ M	10 mM in DMSO
Sodium Ascorbate	5 mM	2 mM	100-200 mM in H ₂ O (prepare fresh)

Experimental Protocols

Protocol 1: Labeling of Live Cells with CalFluor 555 Azide

This protocol is designed for the detection of alkyne-modified biomolecules on the surface of or within live cells.

Materials:

- Alkyne-labeled cells in culture medium
- CalFluor 555 Azide**
- Copper(II) Sulfate (CuSO₄)
- BTAA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
- Sodium Ascorbate
- Phosphate-Buffered Saline (PBS) or other suitable buffer

- DMSO

Procedure:

- Prepare Stock Solutions:
 - **CalFluor 555 Azide**: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
 - CuSO₄: Prepare a 50 mM stock solution in deionized water. Store at 4°C.
 - BTAA: Prepare a 50 mM stock solution in deionized water. Store at -20°C.
 - Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.
- Prepare Labeling Cocktail (for 1 mL final volume):
 - In an Eppendorf tube, combine the following in order:
 - 884 µL of cell culture medium or PBS
 - 1 µL of 10 mM **CalFluor 555 Azide** stock (for a final concentration of 10 µM)
 - 1 µL of 50 mM CuSO₄ stock (for a final concentration of 50 µM)
 - 6 µL of 50 mM BTAA stock (for a final concentration of 300 µM)
 - Vortex briefly to mix.
 - Immediately before use, add 50 µL of freshly prepared 100 mM Sodium Ascorbate (for a final concentration of 5 mM).
 - Vortex gently to mix.
- Labeling Reaction:
 - Aspirate the culture medium from the alkyne-labeled cells.

- Add the freshly prepared labeling cocktail to the cells.
- Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
- For "no-wash" imaging, proceed directly to microscopy.
- For applications requiring washes, gently aspirate the labeling cocktail and wash the cells 2-3 times with PBS.
- Imaging:
 - Image the cells using a fluorescence microscope with appropriate filters for CalFluor 555 (Excitation/Emission maxima: ~555 nm / ~565 nm).

Protocol 2: Labeling of Fixed and Permeabilized Cells with CalFluor 555 Azide

This protocol is suitable for intracellular labeling of alkyne-modified biomolecules.

Materials:

- Alkyne-labeled cells on coverslips
- **CalFluor 555 Azide**
- Copper(II) Sulfate (CuSO_4)
- TBTA (tris(benzyltriazolylmethyl)amine)
- Sodium Ascorbate
- Paraformaldehyde (PFA) for fixation
- Triton X-100 or other suitable permeabilization agent
- Phosphate-Buffered Saline (PBS)
- DMSO

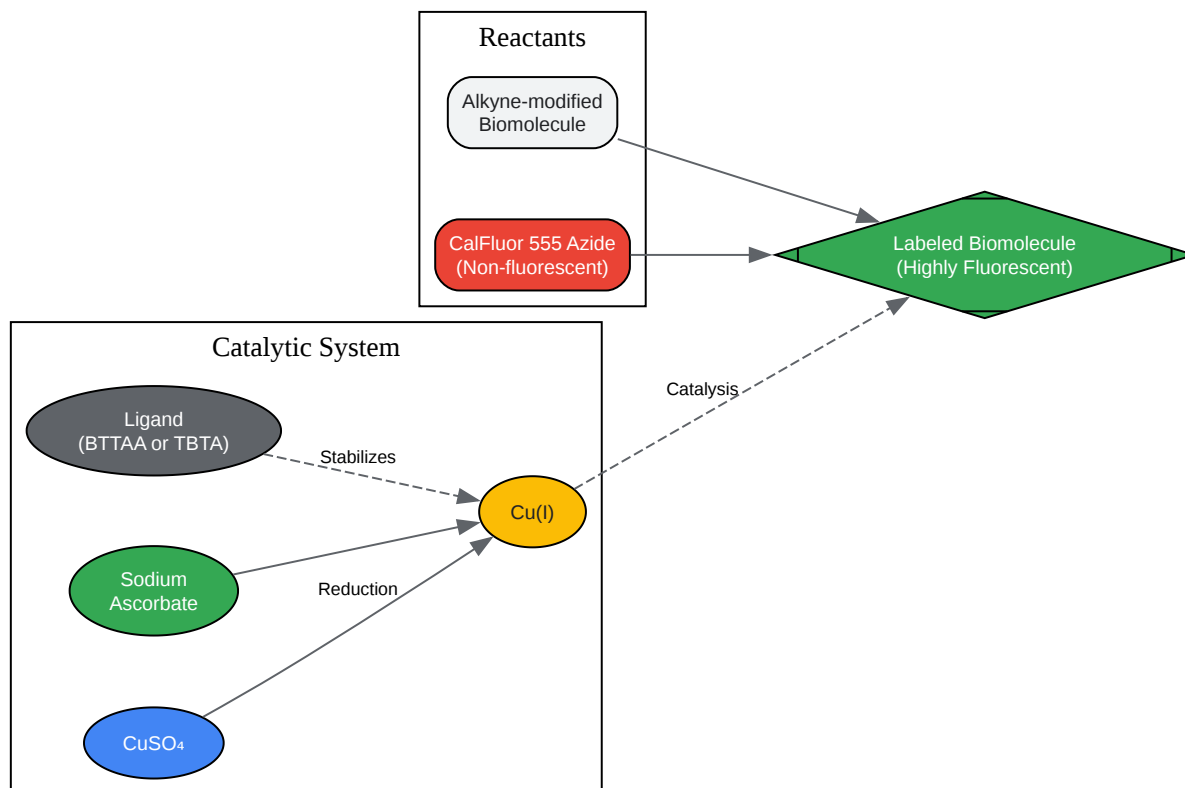
Procedure:

- Prepare Stock Solutions:
 - **CalFluor 555 Azide**: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
 - CuSO₄: Prepare a 100 mM stock solution in deionized water. Store at 4°C.
 - TBTA: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
 - Sodium Ascorbate: Prepare a 200 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.
- Cell Fixation and Permeabilization:
 - Wash cells grown on coverslips once with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Prepare Labeling Cocktail (for 1 mL final volume):
 - In an Eppendorf tube, combine the following in order:
 - 969 µL of PBS
 - 1 µL of 10 mM **CalFluor 555 Azide** stock (for a final concentration of 10 µM)
 - 10 µL of 100 mM CuSO₄ stock (for a final concentration of 1 mM)
 - 10 µL of 10 mM TBTA stock (for a final concentration of 100 µM)
 - Vortex briefly to mix.

- Immediately before use, add 10 μ L of freshly prepared 200 mM Sodium Ascorbate (for a final concentration of 2 mM).
- Vortex gently to mix.
- Labeling Reaction:
 - Aspirate the PBS from the fixed and permeabilized cells.
 - Add the freshly prepared labeling cocktail to the coverslips.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Aspirate the labeling cocktail.
 - Wash the cells three times with PBS.
 - (Optional) Counterstain with a nuclear stain like DAPI.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope with appropriate filters for CalFluor 555 (Excitation/Emission maxima: ~555 nm / ~565 nm).

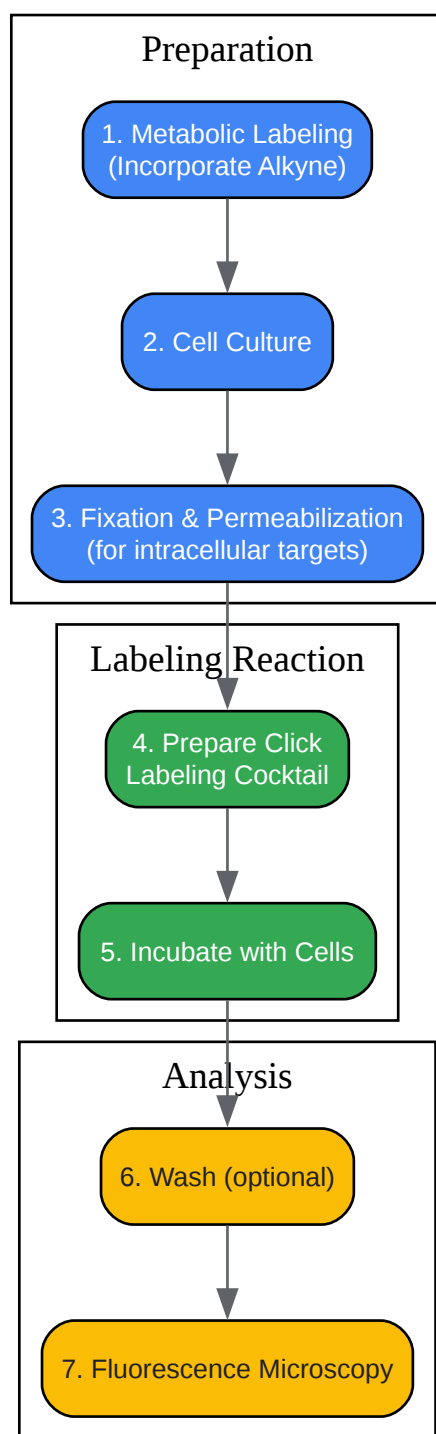
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and the general experimental workflow for labeling with **CalFluor 555 Azide**.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



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Caption: General Experimental Workflow for **CalFluor 555 Azide** Labeling.

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